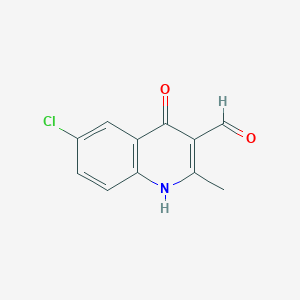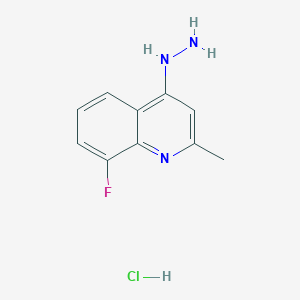![molecular formula C14H17N3 B15067681 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile CAS No. 53219-48-0](/img/structure/B15067681.png)
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile is a complex organic compound with the molecular formula C14H17N3. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in its structure makes it an azaspiro compound, which is of significant interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethyl-3-azaspiro[5.5]undecane-1,5-dione with suitable nitrile sources under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile involves its interaction with specific molecular targets. The nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethyl-1,5-diphenyl-penta-1,4-dien-3-one
- 1,4-Diazaspiro[5.5]undecane-3,5-dione
- 4-Methyl-N’-spiro[5.5]undeca-1,4-dien-3-ylidenebenzenesulfonohydrazide
Uniqueness
2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile is unique due to its specific spiro structure and the presence of nitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
53219-48-0 |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile |
InChI |
InChI=1S/C14H17N3/c1-10-12(8-15)14(6-4-3-5-7-14)13(9-16)11(2)17-10/h17H,3-7H2,1-2H3 |
Clave InChI |
SDROFXSJNCLDKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(CCCCC2)C(=C(N1)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
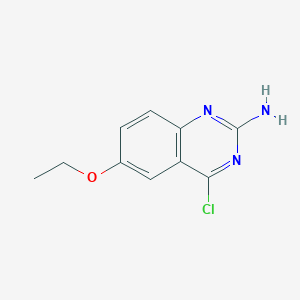
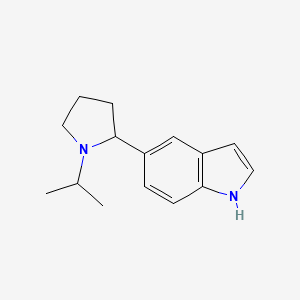
![tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15067631.png)


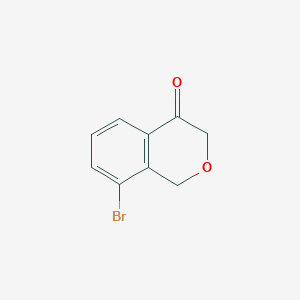
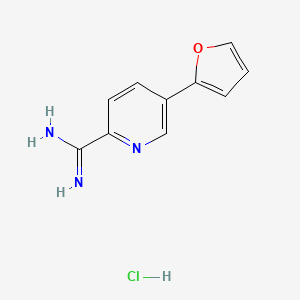

![4-(Methylthio)benzo[g]quinazoline](/img/structure/B15067672.png)
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
